molecular formula C21H17N3O4 B2546442 5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one CAS No. 900010-27-7

5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one

Cat. No. B2546442
CAS RN: 900010-27-7
M. Wt: 375.384
InChI Key: YXLVYYQETQPZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one, also known as INCB018424, is a small molecule drug that has been developed for the treatment of various inflammatory diseases. It is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of cytokines and growth factors.

Scientific Research Applications

  • Polymer Synthesis : Smith and Tighe (1981) demonstrated the polymerization of similar compounds using tertiary organic bases like pyridine, leading to the formation of poly-α-esters with hydroxyl/carboxyl terminations. This process is significant in polymer chemistry due to its unusual characteristics, such as the non-consumption of pyridine and the crucial role of moisture in controlling molecular weight (Smith & Tighe, 1981).

  • Synthesis of Heterocyclic Compounds : Research by Mekheimer et al. (1997) focused on synthesizing functionalized 4H-Pyrano[3,2-c]pyridines, demonstrating the versatility of pyridone and its derivatives in creating complex heterocyclic structures. This has implications in medicinal chemistry and the development of pharmacologically active compounds (Mekheimer, Mohamed, & Sadek, 1997).

  • Crystal and Molecular Structure Analysis : The work of Zugenmaier (2013) involved the analysis of the crystal and molecular structure of a compound related to "5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one". Understanding the molecular structure is crucial for applications in materials science and drug design (Zugenmaier, 2013).

  • Antitumor Activity : Grigoryan et al. (2000) synthesized a series of pyrimidines, which are structurally similar to the compound , to explore their antitumor activity. This highlights the potential of such compounds in the development of new anticancer drugs (Grigoryan et al., 2000).

  • Synthesis of Spirooxindoles : Sun et al. (2017) reported the synthesis of diverse polycyclic spirooxindoles through a reaction involving isoquinolinium salts and malononitrile. This research points to the utility of pyridone derivatives in synthesizing complex organic structures, which have various applications in medicinal chemistry and material science (Sun, Shen, Huang, & Yan, 2017).

  • Heterocyclic Chemistry : The study of heterocyclic compounds, including pyridine derivatives, is crucial in the field of medicinal chemistry. Smith and Tatchell (2020) highlighted the significance of these compounds in synthesizing drugs and other bioactive molecules (Smith & Tatchell, 2020).

properties

IUPAC Name

5-(2,3-dihydroindole-1-carbonyl)-1-[(3-nitrophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c25-20-9-8-17(21(26)23-11-10-16-5-1-2-7-19(16)23)14-22(20)13-15-4-3-6-18(12-15)24(27)28/h1-9,12,14H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLVYYQETQPZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one

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